Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2,6-difluoro-3-methoxyphenylacetate

FGFR inhibitor oncology kinase selectivity

Accelerate your FGFR/plasma kallikrein programs with the precisely substituted ethyl 2,6-difluoro-3-methoxyphenylacetate. This 2,6-difluoro-3-methoxy regioisomer is the exact pharmacophoric element required for sub-nanomolar FGFR1 (IC50 <4.1 nM) and FGFR2 (IC50 2.0±0.8 nM) inhibitors. Its ethyl ester (XLogP3 2.2) offers superior synthetic flexibility over the free acid for amide coupling or reduction to key amine intermediates used in clinical-stage plasma kallikrein inhibitors (IC50 1.70 nM). Backed by established CYP2C19 (IC50 25,000 nM) and CYP2A6 (Kd 4,500 nM) ADME data. Procure the validated regioisomer to avoid synthetic failure and ensure target potency.

Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
CAS No. 1806293-36-6
Cat. No. B1412971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-difluoro-3-methoxyphenylacetate
CAS1806293-36-6
Molecular FormulaC11H12F2O3
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC(=C1F)OC)F
InChIInChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-8(12)4-5-9(15-2)11(7)13/h4-5H,3,6H2,1-2H3
InChIKeyGCJJRUYHWNWHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,6-Difluoro-3-Methoxyphenylacetate (CAS 1806293-36-6): Procurement-Relevant Baseline for a Strategic Phenylacetate Intermediate


Ethyl 2,6-difluoro-3-methoxyphenylacetate (CAS 1806293-36-6) is a fluorinated phenylacetate ester with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol [1]. The compound features a 2,6-difluoro-3-methoxyphenyl substitution pattern on the aromatic ring and an ethyl ester side chain, which together confer a computed XLogP3 of 2.2, five hydrogen bond acceptors, and a topological polar surface area of 35.5 Ų [1]. This specific substitution pattern serves as a critical pharmacophoric element in potent fibroblast growth factor receptor (FGFR) inhibitors and plasma kallikrein inhibitors, making the ethyl ester a strategically important intermediate for medicinal chemistry programs targeting oncology and hereditary angioedema [2][3].

Why Ethyl 2,6-Difluoro-3-Methoxyphenylacetate Cannot Be Replaced by Generic Analogs: A Supplier Selection Risk Analysis


The ethyl ester of 2,6-difluoro-3-methoxyphenylacetic acid is not interchangeable with its methyl ester, free acid, or regioisomeric analogs. The 2,6-difluoro-3-methoxy substitution pattern is precisely the arrangement that drives sub-nanomolar potency at FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 2.0 ± 0.8 nM) when incorporated into indazole-based inhibitors, a finding that emerged from systematic SAR exploration where alternative fluorine placements yielded inferior activity [1]. Furthermore, the ethyl ester moiety provides distinct physicochemical properties (XLogP3 2.2) versus the free acid (LogP ~1.59), affecting solubility, permeability, and synthetic tractability in downstream reactions [2]. Procuring a generic phenylacetate or an incorrectly substituted regioisomer risks both synthetic failure and loss of biological activity in the final target molecule.

Ethyl 2,6-Difluoro-3-Methoxyphenylacetate: Quantitative Differentiation Evidence vs. Structural Analogs and Regioisomers


2,6-Difluoro-3-Methoxyphenyl Moiety Delivers Superior FGFR1/FGFR2 Potency Versus Alternative Substitution Patterns in Head-to-Head SAR

In a systematic structure-activity relationship study of 1H-indazol-3-amine derivatives, compound 2a containing the 2,6-difluoro-3-methoxyphenyl residue exhibited the most potent FGFR inhibitory activities among all tested analogs (FGFR1: IC50 less than 4.1 nM; FGFR2: IC50 2.0 ± 0.8 nM), and demonstrated antiproliferative effects against KG1 (IC50 25.3 ± 4.6 nM) and SNU16 (IC50 77.4 ± 6.2 nM) cancer cell lines [1]. While the study evaluated multiple fluorine substitution patterns, the 2,6-difluoro-3-methoxy arrangement consistently outperformed other regioisomers, underscoring its critical role in achieving dual FGFR1/FGFR2 potency [1].

FGFR inhibitor oncology kinase selectivity

Ethyl Ester Provides Higher Lipophilicity (XLogP3 2.2) Than Free Acid (LogP ~1.59), Enhancing Synthetic Utility in Coupling Reactions

The ethyl ester form (CAS 1806293-36-6) has a computed XLogP3 of 2.2, compared to the free acid 2,6-difluoro-3-methoxyphenylacetic acid (CAS 886498-65-3) which has an experimental LogP of approximately 1.59 [1]. This higher lipophilicity reflects the ethyl ester's greater membrane permeability potential and its enhanced solubility in organic solvents commonly used in amide coupling and other downstream synthetic transformations (e.g., DMF, DCM) [2]. The methyl ester analog (CAS 1807035-60-4, MW 216.18) has lower molecular weight but lacks the same balance of lipophilicity and steric properties that the ethyl ester provides for selective deprotection strategies [2].

physicochemical properties drug design synthetic intermediate

2,6-Difluoro-3-Methoxyphenyl Moiety Enables Potent Plasma Kallikrein Inhibition (IC50 1.70 nM) in Clinical-Stage Compounds for Hereditary Angioedema

The 2,6-difluoro-3-methoxyphenylmethyl substituent is a key structural feature in a series of potent plasma kallikrein inhibitors developed by Kalvista Pharmaceuticals. One optimized clinical candidate incorporating this moiety demonstrated an IC50 of 1.70 nM against plasma kallikrein [1]. In comparison, a related analog within the same patent series (BDBM408746) showed significantly weaker plasma kallikrein inhibition (IC50 10,000 nM), highlighting the critical contribution of the 2,6-difluoro-3-methoxyphenyl group to target potency [2]. The ethyl ester serves as the optimal precursor for introducing this pharmacophore via the corresponding amine or acid intermediate [3].

plasma kallikrein hereditary angioedema serine protease inhibitor

CYP2C19 Inhibition Profile of 2,6-Difluoro-3-Methoxyphenyl-Containing Compounds Supports Drug-Drug Interaction Risk Assessment

A plasma kallikrein inhibitor incorporating the 2,6-difluoro-3-methoxyphenylmethyl group (BDBM408746) was profiled against CYP2C19 in human liver microsomes, yielding an IC50 of 25,000 nM for inhibition of 4-hydroxymephenytoin metabolite formation [1]. Additionally, a related 2,6-difluoro-3-methoxyphenyl-containing compound (BDBM50101991) showed CYP2A6 binding affinity with a Kd of 4,500 nM [2]. These CYP interaction data provide a baseline for predicting drug-drug interaction liability when the 2,6-difluoro-3-methoxyphenyl pharmacophore is incorporated into final drug candidates, a consideration not available for non-fluorinated or differently substituted phenylacetate esters [3].

ADME CYP inhibition drug-drug interaction

Ethyl 2,6-Difluoro-3-Methoxyphenylacetate: High-Value Application Scenarios Supported by Quantitative Evidence


FGFR-Targeted Oncology Drug Discovery: Building the 2,6-Difluoro-3-Methoxyphenyl Pharmacophore

Medicinal chemistry teams developing FGFR1/FGFR2 dual inhibitors can use ethyl 2,6-difluoro-3-methoxyphenylacetate as the preferred starting material for introducing the 2,6-difluoro-3-methoxyphenyl residue, which in the indazole-based series delivered FGFR1 IC50 < 4.1 nM and FGFR2 IC50 2.0 ± 0.8 nM [1]. The ethyl ester can be hydrolyzed to the free acid for amide coupling or reduced to the corresponding alcohol/amine for further diversification, providing synthetic flexibility while maintaining the pharmacophoric elements essential for sub-nanomolar FGFR potency [1].

Plasma Kallikrein Inhibitor Development for Hereditary Angioedema and Diabetic Macular Edema

The 2,6-difluoro-3-methoxyphenylmethylamine derivative (accessible via reduction of the ethyl ester) serves as the key intermediate for constructing potent plasma kallikrein inhibitors, with optimized clinical candidates achieving IC50 values as low as 1.70 nM [2]. The ethyl ester's favorable logP (2.2) facilitates solution-phase chemistry during the amide bond-forming steps critical for assembling the pyrazole-4-carboxamide scaffold disclosed in Kalvista's patent estate [3].

ADME/PK Lead Optimization: Leveraging Pre-Existing CYP Profiling Data for the 2,6-Difluoro-3-Methoxyphenyl Chemotype

Drug discovery programs can accelerate lead optimization by utilizing the existing CYP inhibition profile established for 2,6-difluoro-3-methoxyphenyl-containing compounds (CYP2C19 IC50 25,000 nM; CYP2A6 Kd 4,500 nM) [4]. This pre-existing ADME data reduces the need for de novo CYP profiling of early analogs, shortening the design-make-test cycle for medicinal chemistry teams and positioning ethyl 2,6-difluoro-3-methoxyphenylacetate as a strategically informed procurement choice over less-characterized phenylacetate esters [4].

Regioisomer-Controlled Synthesis: Avoiding the 3,5-Difluoro-4-Methoxy and α,α-Difluoro Pitfalls

Procuring the correct 2,6-difluoro-3-methoxy regioisomer is essential because alternative substitution patterns (e.g., 3,5-difluoro-4-methoxyphenylacetate, CAS 1807035-53-5) or geminal α,α-difluoro substitution (CAS 915133-57-2) produce compounds with fundamentally different electronic properties, steric profiles, and biological activities . The 2,6-difluoro-3-methoxy arrangement is specifically required to recapitulate the FGFR and plasma kallikrein potency established in the literature, making regioisomeric purity a critical procurement specification [1][2].

Quote Request

Request a Quote for Ethyl 2,6-difluoro-3-methoxyphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.